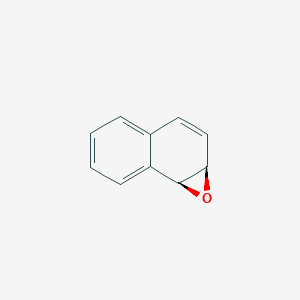

(1S,2R)-Naphthalene 1,2-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S, 2R)-Naphthalene 1, 2-oxide belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings (1S, 2R)-Naphthalene 1, 2-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (1S, 2R)-naphthalene 1, 2-oxide is primarily located in the membrane (predicted from logP).

(1S,2R)-Naphthalene 1,2-oxide is a member of naphthalenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Epoxide Reactions:

(1S,2R)-Naphthalene 1,2-oxide serves as an epoxide that can undergo ring-opening reactions. These reactions are crucial for synthesizing various organic compounds. The compound can react with nucleophiles such as water or alcohols to form diols or ether derivatives. This property is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

2. Synthesis of Naphthoquinones:

The compound can also be converted into naphthoquinones through further oxidation processes. Naphthoquinones are important in the synthesis of dyes and pigments and have applications in the development of antitumor agents. The ability to manipulate this compound into these derivatives showcases its versatility in synthetic pathways.

Biological Applications

1. Toxicological Studies:

Research indicates that this compound is a metabolite of naphthalene and plays a role in its toxicity profile. Studies have shown that naphthalene exposure can lead to the formation of this epoxide, which may contribute to adverse health effects such as hemolytic anemia and respiratory issues . Understanding the metabolic pathways involving this compound is essential for evaluating the risks associated with naphthalene exposure.

2. Glutathione Conjugation:

this compound is involved in biochemical reactions with glutathione via glutathione S-transferases. This conjugation is crucial for detoxifying reactive metabolites and facilitating their excretion from the body . The study of these conjugation reactions helps elucidate the mechanisms of detoxification and the potential for developing therapeutic strategies against naphthalene toxicity.

Case Studies

Case Study 1: Toxicity Mechanisms

A systematic review highlighted the toxicological effects of naphthalene and its metabolites, including this compound. It was found that exposure leads to oxidative stress and damage to red blood cells due to the formation of reactive oxygen species from these metabolites . Understanding these mechanisms is vital for risk assessment and regulatory measures regarding naphthalene exposure.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, researchers have successfully utilized this compound as a starting material for synthesizing complex natural products. For example, it has been employed in the total synthesis of certain alkaloids where its reactivity was harnessed to build intricate molecular frameworks . These applications underscore its importance in advancing synthetic methodologies.

Análisis De Reacciones Químicas

Hydrolysis and Dihydrodiol Formation

(1S,2R)-Naphthalene 1,2-oxide undergoes hydrolysis in aqueous environments, primarily mediated by epoxide hydrolase (EH), to form 1,2-dihydroxy-1,2-dihydronaphthalene (dihydrodiol) . Non-enzymatic hydrolysis also occurs but at a slower rate.

Mechanism :

-

Enzymatic hydrolysis : EH catalyzes nucleophilic attack by water at the electrophilic epoxide carbon (C1 or C2), yielding trans-dihydrodiol derivatives .

-

Non-enzymatic hydrolysis : Spontaneous ring opening generates dihydrodiols, which can autoxidize to form 1,2-naphthoquinone via reactive oxygen species (ROS) .

Key Data :

| Condition | Product | Yield (%) | Half-life (Non-enzymatic) |

|---|---|---|---|

| Epoxide hydrolase (EH) | 1,2-Dihydroxynaphthalene | 60–80 | N/A |

| Neutral pH, 37°C | 1,2-Naphthoquinone | 15–20 | ~30 minutes |

Nucleophilic Ring-Opening Reactions

The epoxide’s strained three-membered ring reacts with nucleophiles such as glutathione (GSH) , azide (N₃⁻) , and amines :

Glutathione Conjugation

Glutathione S-transferase (GST) catalyzes the addition of GSH to the epoxide, forming 1-hydroxy-2-glutathionyl-1,2-dihydronaphthalene . This detoxification pathway predominates in mammalian tissues :

-

Stereochemical preference : (1S,2R)-enantiomer reacts with GSH to yield diastereomeric mercapturates in a 1:1 to 3:1 ratio in mice .

-

Detoxification efficiency : Glutathione depletion exacerbates cytotoxicity, confirming its protective role .

Azide-Mediated Ring Opening

In biocatalytic systems, fungal peroxygenases (e.g., PaDa-I) facilitate epoxidation followed by NaN₃-induced nucleophilic attack:

text**[Reaction Conditions](pplx://action/followup)**: | Entry | [PaDa-I] (nM) | [H₂O₂] (mM) | [NaN₃] (mM) | TON (PaDa-I) | |-------|---------------|-------------|-------------|--------------| | 6 | 31.3 | 2.5 | 0.61 | 3,050 | | 8 | 125 | 2.5 | 1.48 | 7,400 | **[Product](pplx://action/followup)**: 1-Azido-2-ol derivatives with exclusive C1 selectivity [3].

Metabolic Oxidation and Quinone Formation

This compound is a key intermediate in naphthalene metabolism:

Cytochrome P450-Mediated Pathways

-

Enzymatic oxidation : CYP2F2 (mouse) and CYP2F1 (human) stereoselectively oxidize naphthalene to (1S,2R)-oxide .

-

Subsequent metabolism :

Comparative Metabolism in Species :

| Species | CYP2F Activity | 1,2-Naphthoquinone Yield | Cytotoxicity in Clara Cells |

|---|---|---|---|

| Mouse | High | 60–70% | Severe |

| Human | Moderate | 30–40% | Moderate |

Stereochemical Reactivity and Cytotoxicity

The (1S,2R)-enantiomer exhibits unique biological effects due to its slower hydrolysis compared to the (1R,2S)-form:

-

Cytotoxicity : (1S,2R)-oxide causes near-complete hepatocyte viability loss in mice, whereas (1R,2S)-oxide is less toxic .

-

Mechanism : Prolonged half-life allows greater interaction with cellular macromolecules, leading to adduct formation and ROS generation .

Enantiomer Comparison :

| Property | (1S,2R)-Oxide | (1R,2S)-Oxide |

|---|---|---|

| Hydrolysis rate (t₁/₂) | 120 minutes | 20 minutes |

| Cytotoxicity (IC₅₀) | 0.1 mM (Clara cells) | >1.0 mM (Clara cells) |

| Glutathione conjugation | 1:1–3:1 (diastereomers) | 1:1–1:3 (diastereomers) |

Enzymatic and Non-Enzymatic Rearrangements

This compound undergoes acid-catalyzed rearrangements:

Propiedades

Fórmula molecular |

C10H8O |

|---|---|

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

(1aR,7bS)-1a,7b-dihydronaphtho[1,2-b]oxirene |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H/t9-,10+/m1/s1 |

Clave InChI |

XQIJIALOJPIKGX-ZJUUUORDSA-N |

SMILES |

C1=CC=C2C3C(O3)C=CC2=C1 |

SMILES isomérico |

C1=CC=C2[C@H]3[C@H](O3)C=CC2=C1 |

SMILES canónico |

C1=CC=C2C3C(O3)C=CC2=C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.